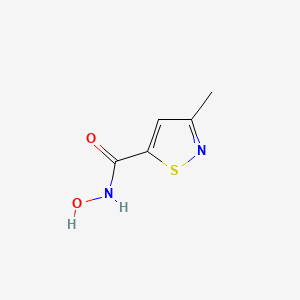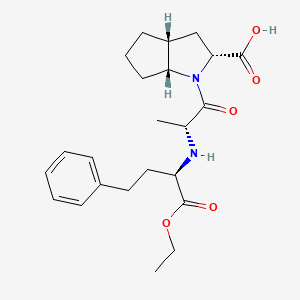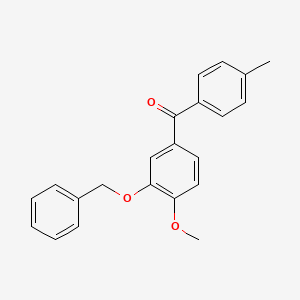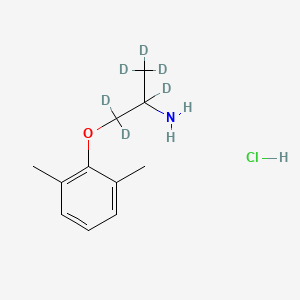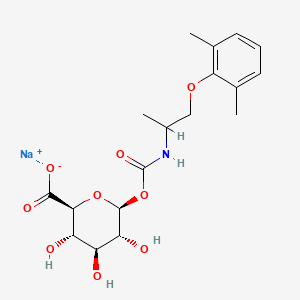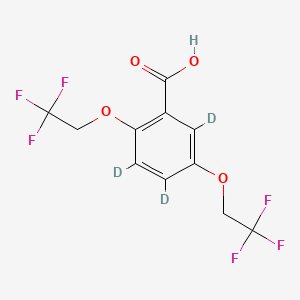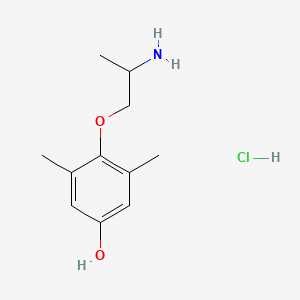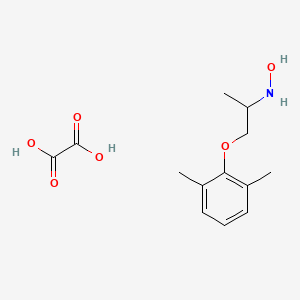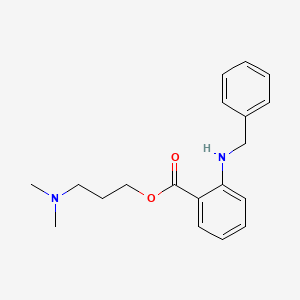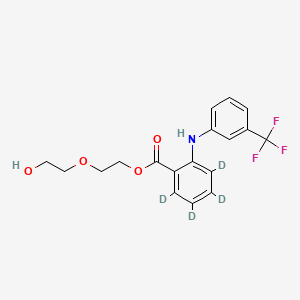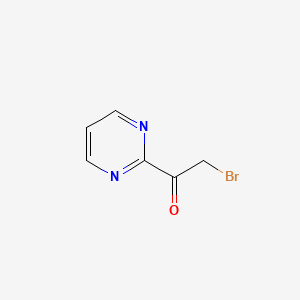
2-Bromo-1-(pyrimidin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-1-(pyrimidin-2-yl)ethanone” is a chemical compound with the CAS Number: 1588441-02-4 . It has a molecular weight of 201.023. It is usually stored in an inert atmosphere, under -20°C .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a catalytic protodeboronation of pinacol boronic esters was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H5BrN2O . The InChI Code for this compound is 1S/C6H5BrN2O.BrH/c7-4-5(10)6-8-2-1-3-9-6;/h1-3H,4H2;1H .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 201.023. The compound is usually stored in an inert atmosphere, under -20°C .
科学的研究の応用
Synthesis and Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives, including those synthesized from 2-Bromo-1-(pyrimidin-2-yl)ethanone, have shown a wide range of pharmacological effects. These compounds are known for their anti-inflammatory, antimicrobial, antiviral, antifungal, and anticancer activities. The synthesis of pyrimidine derivatives involves various methods, demonstrating their versatility as synthetic intermediates. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against certain inflammatory mediators, making them potential candidates for developing new anti-inflammatory drugs. Detailed structure-activity relationship (SAR) analyses and future research directions are suggested for further exploration of pyrimidine derivatives as anti-inflammatory agents (Rashid et al., 2021).
Green Chemistry Approaches in Synthesis
The Biginelli Reaction, a key method for synthesizing dihydropyrimidinones (DHPMs), has been adapted to green chemistry principles. This approach minimizes environmental impact and enhances the synthesis efficiency of pyrimidine derivatives. The use of eco-friendly technologies in the Biginelli Reaction showcases the commitment to sustainable chemistry, providing a pathway for the environmentally benign synthesis of bioactive compounds, including those derived from this compound. This demonstrates the integration of green chemistry principles in the synthesis of complex molecules with potential pharmacological applications (Panda et al., 2012).
Application in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, particularly those containing the pyrimidine moiety, is of significant interest due to their biological and pharmacological properties. This compound serves as a precursor in the synthesis of various heterocyclic compounds. These derivatives exhibit a wide range of activities, including anticancer properties. The structural diversity and functional versatility of pyrimidine derivatives underline their importance in medicinal chemistry, offering insights into the design of novel therapeutic agents with enhanced biological activities (JeelanBasha & Goudgaon, 2021).
Importance in Medicinal Chemistry
Pyrimidine derivatives have been extensively studied for their medicinal properties. The synthesis of novel pyrimidine analogs, leveraging compounds like this compound, continues to be a fruitful area of research in the quest for new therapeutic agents. These compounds are integral in the development of drugs with various pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. The exploration of pyrimidine derivatives underscores their potential in addressing a wide array of health conditions, showcasing the critical role of synthetic organic chemistry in drug discovery and development (Natarajan et al., 2022).
Safety and Hazards
The safety information for “2-Bromo-1-(pyrimidin-2-yl)ethanone” indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The compound has hazard statements H302 - H314 and precautionary statements P501-P260-P270-P264-P280-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P405 .
作用機序
Mode of Action
It is known that brominated compounds often interact with their targets through covalent bonding, which can lead to significant changes in the target’s function .
Pharmacokinetics
It is known that brominated compounds often have good bioavailability due to their ability to cross biological membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(pyrimidin-2-yl)ethanone . For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a freezer under -20°C . Additionally, the compound’s efficacy may be influenced by the pH of its environment, as brominated compounds often exhibit different activities under different pH conditions .
特性
IUPAC Name |
2-bromo-1-pyrimidin-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHOYHBWJCJLLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664236 |
Source


|
| Record name | 2-Bromo-1-(pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155468-45-4 |
Source


|
| Record name | 2-Bromo-1-(pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

